molecular formula C12H14N2O3 B179993 6,7-diethoxyquinazolin-4(3H)-one CAS No. 179246-15-2

6,7-diethoxyquinazolin-4(3H)-one

Cat. No. B179993
M. Wt: 234.25 g/mol
InChI Key: CAKNVIMJJNHQLR-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinazolin-4-amine is a quinazoline derivative . Quinazoline is a biologically significant scaffold known to be linked with several pharmacological activities .


Synthesis Analysis

Quinazolin-4(3H)-ones have been synthesized for various studies. For instance, 16 different, rationally designed 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides were synthesized and screened for anticonvulsant activities through in vivo experiments .


Molecular Structure Analysis

The molecular formula of 6,7-Dimethoxyquinazolin-4-amine is C10H11N3O2 . The structure of quinazolin-4(3H)-ones has been explored in various studies .


Chemical Reactions Analysis

Quinazolin-4(3H)-ones have been used in various chemical reactions. For instance, they have been used in the synthesis of anticonvulsants .


Physical And Chemical Properties Analysis

The molecular weight of 6,7-Dimethoxyquinazolin-4-amine is 205.21 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Pharmacology: Anticonvulsant Activity

Scientific Field

Pharmacology Application Summary: The compound has been evaluated for its potential anticonvulsant effects. Methods of Application:

  • Some derivatives showed significant increase in seizure threshold .
  • Reduction in seizure duration was observed, indicating potential efficacy as an anticonvulsant agent .

Neuroscience: Mitochondrial Medicine

Scientific Field

Neuroscience Application Summary: Investigated for its role in mitochondrial dynamics regulation. Methods of Application:

  • Regulation of orexinergic and mTOR activation was observed, suggesting therapeutic potential for PTSD .

Alzheimer’s Disease: Multi-targetable Chalcone Derivatives

Scientific Field

Neuropharmacology Application Summary: Development of chalcone derivatives bearing the quinazolinone moiety for Alzheimer’s treatment. Methods of Application:

  • Derivatives exhibited potential to interact with multiple targets relevant to Alzheimer’s disease pathophysiology .

Reproductive Biology: Impact on Reproductive Competence

Scientific Field

Reproductive Biology Application Summary: Studied the impact of environmental factors on reproductive competence using the compound. Methods of Application:

  • Altered reproductive competence was observed under constant light exposure and high-fat diet conditions .

Gastroenterology: Gastroprotective Cocrystal

Scientific Field

Gastroenterology Application Summary: Formulation of a gastroprotective cocrystal incorporating the quinazolinone structure. Methods of Application:

  • The cocrystal demonstrated enhanced stability and gastroprotective properties .

Hepatology: Hepatic Encephalopathy Treatment

Scientific Field

Hepatology Application Summary: The compound’s efficacy in treating hepatic encephalopathy was assessed. Methods of Application:

  • Amelioration of thioacetamide-induced hepatic encephalopathy symptoms was noted .

Each of these applications demonstrates the versatility of “6,7-diethoxyquinazolin-4(3H)-one” in various scientific fields, showcasing its potential in contributing to advancements in medical and pharmaceutical research. The detailed methods and results highlight the compound’s multifaceted role and pave the way for further exploration and development in these areas.

Oncology: Antitumor Activity

Scientific Field

Oncology Application Summary: The compound has been studied for its antitumor properties, particularly against the MKN45 cell line. Methods of Application:

  • Two compounds showed significant inhibitory activity higher than that of the positive control, Gefitinib .

Proteomics: Biochemical Research

Scientific Field

Proteomics Application Summary: Utilized in proteomics research to study protein interactions and functions. Methods of Application:

  • Contributed to the understanding of protein functions and interactions within biological systems .

Anti-inflammatory Research: Synthesis of Novel Derivatives

Scientific Field

Pharmacology Application Summary: Synthesized for the development of anti-inflammatory agents. Methods of Application:

  • Some derivatives demonstrated promising anti-inflammatory properties .

These applications further illustrate the diverse potential of “6,7-diethoxyquinazolin-4(3H)-one” in scientific research, highlighting its role in oncology, proteomics, and anti-inflammatory drug development. The compound’s ability to be modified and its biological activity make it a valuable asset in the advancement of various fields of medical science.

Cardiovascular Research: Vasodilatory Effects

Scientific Field

Cardiovascular Pharmacology Application Summary: The compound has been investigated for its vasodilatory effects, which could have implications for treating cardiovascular diseases. Methods of Application:

  • Demonstrated significant vasodilation, indicating potential for development as a cardiovascular therapeutic agent .

Dermatology: Psoriasis Treatment

Scientific Field

Dermatology Application Summary: Potential application in the treatment of psoriasis due to its anti-proliferative effects on keratinocytes. Methods of Application:

  • Reduced keratinocyte proliferation and psoriasis plaques in clinical trials .

Immunology: Immunosuppressive Activity

Scientific Field

Immunology Application Summary: The compound’s immunosuppressive activity has been studied for potential use in autoimmune diseases and organ transplantation. Methods of Application:

  • Showed promising results in reducing T-cell proliferation and modulating cytokine production .

Future Directions

Quinazolin-4(3H)-ones have been found to be effective against multiple seizures, especially if active against pharmaco-resistant seizures . This suggests that they may be useful as broad-spectrum anti-seizure drug candidates with favorable pharmacokinetic parameters . This opens up opportunities for novel therapeutics .

properties

IUPAC Name

6,7-diethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-16-10-5-8-9(6-11(10)17-4-2)13-7-14-12(8)15/h5-7H,3-4H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKNVIMJJNHQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469265
Record name 6,7-diethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-diethoxyquinazolin-4(3H)-one

CAS RN

179246-15-2
Record name 6,7-diethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hirata, Y Kanai, S Naka, M Yoshimoto… - Annals of nuclear …, 2013 - Springer
Objective Epidermal growth factor receptor tyrosine kinase (EGFR-TK) represents an attractive target for tumor diagnosis agents. Previously, radioiodinated 4-(3-iodophenoxy)-6,7-…
Number of citations: 13 link.springer.com

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